1-Bromo-4-fluoro-2-methoxy-3-methylbenzene

Description

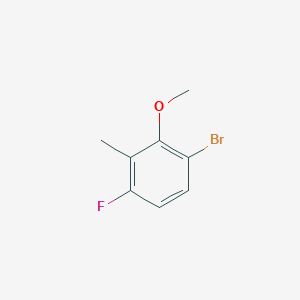

1-Bromo-4-fluoro-2-methoxy-3-methylbenzene is a halogenated aromatic compound featuring a bromine atom at position 1, fluorine at position 4, methoxy (-OCH₃) at position 2, and a methyl (-CH₃) group at position 3. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

1-bromo-4-fluoro-2-methoxy-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-7(10)4-3-6(9)8(5)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWQXWQCYSGRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-fluoro-2-methoxy-3-methylbenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as dichloromethane at low temperatures to minimize side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions at the aromatic ring, such as nitration or sulfonation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed under controlled temperature conditions.

Major Products Formed:

Nucleophilic Substitution: Products include substituted amines or thiols.

Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives.

Scientific Research Applications

1-Bromo-4-fluoro-2-methoxy-3-methylbenzene has several applications in scientific research:

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene involves its interaction with specific molecular targets. The bromine and fluorine substituents can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to various receptors or enzymes. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings from Structural Comparisons

Electron-withdrawing vs. donating effects: The methoxy group (-OCH₃) at position 2 is electron-donating, counterbalancing the electron-withdrawing effects of bromine and fluorine. In contrast, analogs with nitro (-NO₂) or trifluoromethoxy (-OCF₃) groups (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) exhibit stronger electron withdrawal, directing reactions to specific positions .

Similarity Scores and Functional Implications :

- High-similarity compounds (e.g., 0.95) retain the bromo-fluoro-methyl core but omit the methoxy group, simplifying synthesis pathways. Lower-similarity analogs (e.g., 0.88) feature positional isomerism or additional substituents, altering reactivity and applications .

Safety and Handling :

- Most analogs (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene, 2-Bromo-3-chloro-4-fluoro-1-methylbenzene) share comparable safety protocols, including 95% purity and immediate decontamination measures. However, nitro- or trifluoromethoxy-containing derivatives may pose higher toxicity risks .

Biological Activity

1-Bromo-4-fluoro-2-methoxy-3-methylbenzene, also known as a brominated aromatic compound, is of significant interest in both synthetic and medicinal chemistry. Its unique structure, characterized by the presence of bromine, fluorine, a methoxy group, and a methyl group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, synthesizing available research findings and data.

- Molecular Formula : C₉H₁₀BrF O₂

- Molecular Weight : 249.08 g/mol

- Structure : The compound features a benzene ring with various substituents that influence its reactivity and interactions with biological targets.

Synthesis

This compound is typically synthesized through electrophilic aromatic substitution reactions. A common method involves bromination of 4-fluoro-2-methoxy-3-methylbenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide. This method allows for high yields and purity under controlled conditions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, enhancing reactivity and binding affinity to various receptors or enzymes. The methoxy group increases lipophilicity, facilitating interaction with lipid membranes and intracellular targets.

Toxicity Studies

Toxicity assessments have shown that this compound exhibits varying degrees of acute toxicity. For instance, in studies involving Sprague-Dawley rats:

- Oral LD50 : Approximately 2,700 mg/kg.

- Inhalation LC50 : Approximately 18,000 mg/m³ .

These studies indicate significant effects on weight loss and neurological symptoms at lethal doses.

Comparative Analysis

To better understand the biological implications of this compound, a comparison with structurally similar compounds is helpful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-3-fluoro-2-methoxybenzene | C₈H₈BrF O₂ | Lacks methyl group; different substitution pattern |

| 1-Fluoro-4-bromo-2-methoxybenzene | C₈H₈BrF O₂ | Different halogen placement; similar reactivity |

| 1-Bromo-3-methoxy-5-trifluoromethylbenzene | C₉H₈BrF₃ O₂ | Contains trifluoromethyl group; enhanced electron-withdrawing character |

This table highlights how variations in substituent positions and types can influence the biological activity and reactivity profiles of these compounds.

Case Studies

Although direct case studies on this compound are scarce, related compounds have been investigated for their potential in drug development:

- Antimicrobial Agents : Research has shown that similar compounds exhibit bactericidal activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and Enterococcus species .

- Pharmaceutical Intermediates : The compound's unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, suggesting potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.